5,5-dimethylhexanenitrile
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Overview
Description
5,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-dimethylhexanenitrile can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexanamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethylhexanamide+SOCl2→this compound+HCl+SO2
This method involves the dehydration of the amide to form the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed
Hydrolysis: 5,5-Dimethylhexanoic acid.
Reduction: 5,5-Dimethylhexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
5,5-dimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5-dimethylhexanenitrile depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: A simpler nitrile with a straight-chain structure.
5-Hexenenitrile: Contains a double bond in the carbon chain.
5-Methylhexanenitrile: Similar structure with a single methyl group substitution
Uniqueness
5,5-dimethylhexanenitrile is unique due to the presence of two methyl groups at the 5th position, which can influence its reactivity and physical properties compared to other nitriles. This structural feature can affect its boiling point, solubility, and interactions with other molecules .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 |
InChI Key |
WVRLZGYZLCMBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC#N |
Origin of Product |
United States |
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